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Compound of Interest

Compound Name: p-Tolualdehyde-d4

Cat. No.: B12316089

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical
characteristics of p-Tolualdehyde-d4 (specifically, p-Tolualdehyde-2,3,5,6-d4). Intended for
researchers, scientists, and professionals in drug development, this document summarizes key
guantitative data, outlines experimental protocols for its characterization, and presents a logical
framework for understanding its properties.

Core Physical and Chemical Data

p-Tolualdehyde-d4 is the deuterated analogue of p-Tolualdehyde, with four deuterium atoms
substituted on the benzene ring. This isotopic labeling is particularly useful in metabolic studies,
as a tracer in drug development, and for quantitative analysis.

Summary of Physical Properties

The physical properties of p-Tolualdehyde-d4 are expected to be very similar to its non-
deuterated counterpart, p-Tolualdehyde. The table below presents the available data for both
compounds for comparative purposes.
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p-Tolualdehyde-d4 (p-

p-Tolualdehyde (non-

Property
Tolualdehyde-2,3,5,6-d4) deuterated)
CAS Number 1219804-07-5[1][2] 104-87-0[3]
Molecular Formula CsDaH4O[4] CsHsO[3]
Molecular Weight 124.17 g/mol 120.15 g/mol [3]
Reported as a solid by some Clear colorless to pale yellow
Appearance ) _—
suppliers[5] liquid[6]
. . Data not available (expected to
Boiling Point o 204-205 °C at 760 mmHQg[3][6]
be similar to non-deuterated)
Melting Point Data not available -6 °C
) Data not available (expected to
Density ~1.019 g/mL at 25 °C[6]

be similar to non-deuterated)

Refractive Index (n20/D)

Data not available (expected to

be similar to non-deuterated)

~1.545[6]

Solubility

Data not available (expected to

be similar to non-deuterated)

Sparingly soluble in water;

soluble in alcohol and oils[6]

Note: While one supplier lists p-Tolualdehyde-d4 as a solid, the non-deuterated form is a

liquid at room temperature. It is advisable to consult the supplier's specific documentation.

Experimental Protocols for Characterization

The characterization of p-Tolualdehyde-d4 involves standard analytical techniques to confirm

its identity, purity, and structure. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure and the positions of deuterium incorporation.

Methodology:
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o Sample Preparation: Dissolve approximately 5-10 mg of p-Tolualdehyde-d4 in a deuterated
solvent (e.g., chloroform-d, acetone-d6) in an NMR tube.

e 1H NMR Spectroscopy:

o Acquire a one-dimensional *H NMR spectrum. The absence of signals in the aromatic
region (typically ~7.3-7.8 ppm for the non-deuterated form) will confirm the deuteration on
the benzene ring.

o The spectrum should show signals for the aldehyde proton (~9.9 ppm) and the methyl
protons (~2.4 ppm).

e 13C NMR Spectroscopy:

o Acquire a one-dimensional 3C NMR spectrum. The carbon signals of the deuterated
aromatic ring will show characteristic splitting (C-D coupling) and potentially lower
intensity.

» Data Analysis: Integrate the proton signals to confirm the ratio of protons in the molecule.
Analyze the chemical shifts and coupling patterns in the 3C NMR to verify the carbon
skeleton.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the isotopic enrichment.
Methodology:

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
a suitable ionization method such as Electron lonization (El) or Electrospray lonization (ESI).

e Mass Analysis:
o Acquire a full-scan mass spectrum.

o The molecular ion peak (M+) should correspond to the molecular weight of p-
Tolualdehyde-d4 (124.17 g/mol ). The presence of a prominent peak at m/z 124 confirms
the incorporation of four deuterium atoms.
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» Fragmentation Analysis: Analyze the fragmentation pattern to further confirm the structure.
The loss of fragments will differ from the non-deuterated analogue due to the presence of
deuterium.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

o Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g.,
NaCl or KBr) or use an ATR (Attenuated Total Reflectance) accessory.

» Spectral Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm™1).
e Data Analysis:

o lIdentify the characteristic absorption bands for the aldehyde C=0 stretch (around 1700
cm™1).

o Look for the C-H stretches of the methyl group (around 2900-3000 cm~1) and the aldehyde
C-H stretch (around 2700-2800 cm™1).

o The C-D stretching vibrations will appear at lower frequencies (around 2100-2300 cm™1)
compared to the C-H aromatic stretches in the non-deuterated compound.

Logical Relationships of p-Tolualdehyde-d4
Properties

The following diagram illustrates the logical flow from the compound's identity to its
characterization and applications.
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p-Tolualdehyde-d4: Properties and Characterization Workflow

This guide provides a foundational understanding of the physical characteristics and analytical
methodologies for p-Tolualdehyde-d4, serving as a valuable resource for its application in
scientific research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Physical
Characteristics of p-Tolualdehyde-d4]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12316089#p-tolualdehyde-d4-physical-
characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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